molecular formula C19H21N3O5 B11511944 4-(3-Acetylamino-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-piperazine-1-carboxylic acid ethyl ester

4-(3-Acetylamino-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-piperazine-1-carboxylic acid ethyl ester

Katalognummer: B11511944
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: OCHZWZUJKHTCOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-(3-ACETAMIDO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a naphthalene core with various functional groups attached

Vorbereitungsmethoden

The synthesis of ETHYL 4-(3-ACETAMIDO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of reactions involving aromatic compounds.

    Functional Group Addition: The acetylation and amination reactions are carried out to introduce the acetamido and piperazine groups.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

ETHYL 4-(3-ACETAMIDO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

ETHYL 4-(3-ACETAMIDO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Wirkmechanismus

The mechanism of action of ETHYL 4-(3-ACETAMIDO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

ETHYL 4-(3-ACETAMIDO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds such as:

    Naphthalene Derivatives: Compounds with similar naphthalene cores but different functional groups.

    Piperazine Derivatives: Compounds featuring the piperazine ring with various substituents.

    Acetamido Compounds: Molecules containing the acetamido group attached to different cores.

The uniqueness of ETHYL 4-(3-ACETAMIDO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PIPERAZINE-1-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activity.

Eigenschaften

Molekularformel

C19H21N3O5

Molekulargewicht

371.4 g/mol

IUPAC-Name

ethyl 4-(3-acetamido-1,4-dioxonaphthalen-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C19H21N3O5/c1-3-27-19(26)22-10-8-21(9-11-22)16-15(20-12(2)23)17(24)13-6-4-5-7-14(13)18(16)25/h4-7H,3,8-11H2,1-2H3,(H,20,23)

InChI-Schlüssel

OCHZWZUJKHTCOR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.